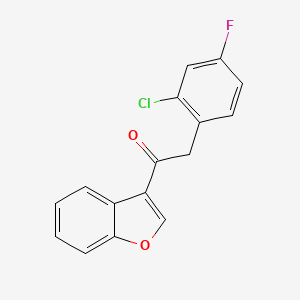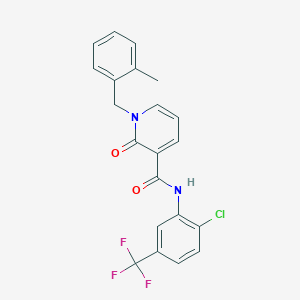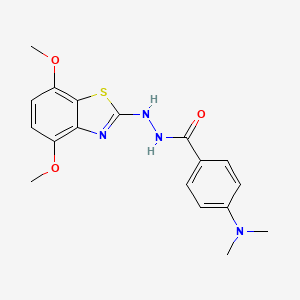
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 2379945-24-9 . It has a molecular weight of 196.25 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is a solid compound . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Imidazolidine-2,4-diones and their derivatives are synthesized through various chemical reactions, offering a wide range of applications due to their chemical diversity and structural complexity. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogues of the alkaloids Naamidine A and G showcases the versatility of these compounds in synthesizing analogues of naturally occurring substances with potential biological activities (Witchard & Watson, 2010). Additionally, the development of new methods for synthesizing glycolurils and their analogues highlights their significance in pharmacology and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Biological Evaluation and Antitumor Activity
Several studies have explored the biological activities of imidazolidine-2,4-dione derivatives, revealing their potential as therapeutic agents. For example, novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione derivatives were designed and synthesized, showing significant anti-HIV activities (Ibrahim et al., 2020). Another study on the synthesis and identification of epoxy derivatives of 5-methylhexahydroisoindole-1,3-diones demonstrated the potential herbicide activity of these compounds (Torrent & Alvarenga, 2021).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial potentials of imidazolidine-2,4-dione derivatives have been a subject of interest. A series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones were synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, highlighting their promise as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).
Material Science and Corrosion Inhibition
In the realm of materials science, imidazolidine-2,4-diones have been utilized as corrosion inhibitors. For example, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione was used as a corrosion inhibitor for mild steel in HCl solution, demonstrating significant inhibition efficiency (Elbarki et al., 2020).
Wirkmechanismus
While the mechanism of action for “5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione” is not directly mentioned, there is a related study on the structural mechanism of action of a similar compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione . This compound shows inhibitory potential at a nanomolar level, particularly in cancer treatment .
Eigenschaften
IUPAC Name |
5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-10(2,3)7-8(13)12-9(14)11-7/h4,7H,1,5-6H2,2-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVAMPSIVUGASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)
![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)
![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)


![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)